N'-acetyl-3-iodobenzohydrazide
Description
N'-Acetyl-3-iodobenzohydrazide is a halogenated benzohydrazide derivative synthesized via condensation of 3-iodobenzoic acid with acetyl hydrazine. Key steps involve reacting 3-iodobenzoic acid with TBTU (tetramethylfluoroformamidinium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in THF, yielding the acetylated hydrazide . The iodine atom at the 3-position and the acetyl group on the hydrazide nitrogen define its structural uniqueness. This compound serves as a precursor for synthesizing heterocycles like 5-methyl-1,3,4-oxadiazoles, which are valuable in medicinal chemistry due to their bioactivity .
Properties
CAS No. |
188009-63-4 |
|---|---|
Molecular Formula |
C9H9IN2O2 |
Molecular Weight |
304.08g/mol |
IUPAC Name |
N'-acetyl-3-iodobenzohydrazide |
InChI |
InChI=1S/C9H9IN2O2/c1-6(13)11-12-9(14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14) |
InChI Key |
TYLLZABGZDFOGT-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)I |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Comparative Parameters
Research Findings and Trends
- Halogen Effects : Iodine’s large atomic radius enhances halogen bonding and lipophilicity, making this compound suitable for drug delivery systems. Chlorine derivatives, while less lipophilic, may offer better solubility .
- Nitro Groups : Nitro-substituted hydrazides exhibit higher reactivity in cyclocondensation reactions, forming triazoles or oxadiazoles with antimicrobial properties .
- Heterocyclic Derivatives : Thiophene- or indole-containing hydrazides show enhanced bioactivity due to π-π stacking with biological targets, a feature absent in simple benzohydrazides .
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